![molecular formula C12H9ClN4O B1489707 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one CAS No. 1097095-35-6](/img/new.no-structure.jpg)
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
This compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, adhesion, and motility . The disruption of these pathways can lead to downstream effects such as altered cell growth and function .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .
Result of Action
The result of the action of this compound is the inhibition of EGFR-TK, leading to changes in the cellular activities controlled by this protein . This can result in altered cell growth and function, potentially leading to cell death .
生化分析
Biochemical Properties
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division . This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell proliferation. The interaction involves essential hydrogen bonding with specific amino acids in the active site of CDK2, such as Leu83 .
Cellular Effects
This compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . It induces apoptosis and alters cell cycle progression, leading to cell growth arrest at the G0-G1 stage . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and influences gene expression related to cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. The compound also induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation . These molecular interactions result in the inhibition of cell proliferation and induction of programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within tissues is influenced by factors such as lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its ability to target specific cellular compartments, where it interacts with key biomolecules involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations .
生物活性
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its versatile biological activity. The presence of the 3-chlorophenyl group and the methyl substitution at the 6-position enhances its pharmacological profile.
This compound has been studied primarily as an inhibitor of various enzymes and receptors:
- EGFR Inhibition : Recent studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine can effectively inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound's structure allows it to interact with the ATP-binding site of EGFR, thereby blocking downstream signaling pathways that promote tumor growth .
- Phosphodiesterase Inhibition : The compound also exhibits inhibitory activity against phosphodiesterases (PDEs), particularly PDE-V. This inhibition has implications for treating conditions like erectile dysfunction and pulmonary hypertension .
Anticancer Properties
Research indicates that this compound can reduce tumor volume in various cancer models. For instance, in vivo studies demonstrated its efficacy against osteosarcoma and chronic myeloid leukemia (CML) cell lines, showing a significant reduction in tumor size .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Pyrazolo[3,4-D]pyrimidine derivatives have shown promising results in reducing inflammation through COX-2 inhibition, making them potential candidates for treating inflammatory diseases .
Research Findings and Case Studies
A summary of key studies related to the biological activity of this compound is presented in Table 1.
科学研究应用
Anticancer Properties
Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold, including 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, acts primarily by inhibiting various kinases involved in cancer progression. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways, which are critical in cell cycle regulation and tumor growth .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines. For example, it has been tested against the NCI 60 human cancer cell line panel and has shown promising results in inhibiting the growth of neuroblastoma (NB), glioblastoma (GB), and prostate cancer (PC) cells . The compound's effectiveness is attributed to its ability to disrupt key signaling pathways that cancer cells rely on for survival and proliferation.
Pharmacokinetic Properties
The pharmacokinetics of pyrazolo[3,4-d]pyrimidines have been a focus of research to enhance their efficacy and safety profiles. Modifications to the chemical structure have been explored to improve solubility and bioavailability. For instance, derivatives of this compound have been synthesized using both green chemistry methods and conventional approaches, yielding compounds with improved pharmacokinetic characteristics .
Case Studies
属性
CAS 编号 |
1097095-35-6 |
---|---|
分子式 |
C12H9ClN4O |
分子量 |
260.68 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
InChI 键 |
FGNFLLALMJCHAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
规范 SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。